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molecular formula C9H9ClO2 B1590780 2-Methyl-3-methoxybenzoyl chloride CAS No. 24487-91-0

2-Methyl-3-methoxybenzoyl chloride

Cat. No. B1590780
M. Wt: 184.62 g/mol
InChI Key: BXKZGIVKHPCDFO-UHFFFAOYSA-N
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Patent
US05530028

Procedure details

To a stirred suspension of tert-butylhydrazine hydrochloride (397 g, 3.27 mole) in methylene chloride (2 L) at 0° C., was added sodium hydroxide (50% aqueous, 260 g) diluted with water (400 mL). Following this, 3-methoxy-2-methylbenzoyl chloride (140 g, 0.78 mole) in methylene chloride (1 L) and sodium hydroxide (50% aqueous, 80 g) dilutect with water (400 mL) were added concurrently at -20° C. After the addition was complete, the reaction mixture was allowed to warm to room temperature and after additional 30 minutes, the organic layer was washed with water (4×500 mL), dried over magnesium sulfate and stripped to yield N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine (177 g). 1H-NMR (CDCl3) δppm 1.19 (s, 9H, t-Bu), 2.29 (s, 3H, CH3), 3.87 (s, 3H, OCH3), 6.90 (d, 1H, C-4 or 6 ), 6.95 (d, 1H, C-4 or C6) 7.19 (dd, 1H, C-5).
Quantity
397 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
140 g
Type
reactant
Reaction Step Three
Quantity
80 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH:6][NH2:7])([CH3:5])([CH3:4])[CH3:3].[OH-].[Na+].[CH3:10][O:11][C:12]1[C:13]([CH3:21])=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15](Cl)=[O:16]>C(Cl)Cl.O>[CH3:10][O:11][C:12]1[C:13]([CH3:21])=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15]([NH:7][NH:6][C:2]([CH3:5])([CH3:4])[CH3:3])=[O:16] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
397 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
260 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
140 g
Type
reactant
Smiles
COC=1C(=C(C(=O)Cl)C=CC1)C
Step Four
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added concurrently at -20° C
ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
the organic layer was washed with water (4×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C(C(=O)NNC(C)(C)C)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 177 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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